molecular formula C8H5BrF4OZn B14892751 (2-(1,1,2,2-Tetrafluoroethoxy)phenyl)Zinc bromide

(2-(1,1,2,2-Tetrafluoroethoxy)phenyl)Zinc bromide

Cat. No.: B14892751
M. Wt: 338.4 g/mol
InChI Key: GVKHIVWLVJFZHL-UHFFFAOYSA-M
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Description

(2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran: is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable due to its ability to participate in various coupling reactions, making it a versatile tool in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide typically involves the reaction of 2-(1,1,2,2-tetrafluoroethoxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-(1,1,2,2-tetrafluoroethoxy)phenyl bromide+Zn(2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide\text{2-(1,1,2,2-tetrafluoroethoxy)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-(1,1,2,2-tetrafluoroethoxy)phenyl bromide+Zn→(2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities that could affect the reactivity of the organozinc compound.

Chemical Reactions Analysis

Types of Reactions: (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. These reactions are facilitated by the presence of a palladium or nickel catalyst.

Common Reagents and Conditions:

    Catalysts: Palladium or nickel complexes

    Solvents: Tetrahydrofuran, dimethylformamide

    Conditions: Inert atmosphere, typically nitrogen or argon

Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

Chemistry: In organic chemistry, (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide is used for the synthesis of complex molecules through cross-coupling reactions. Its ability to form carbon-carbon bonds efficiently makes it a staple in synthetic organic chemistry.

Biology and Medicine: While direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological activity. For example, biaryl structures are common in many pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in the synthesis of complex organic molecules makes it valuable for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide exerts its effects involves the formation of a transient organozinc intermediate. This intermediate can then participate in a variety of coupling reactions, facilitated by the catalyst, to form new carbon-carbon bonds. The molecular targets are typically the electrophilic centers in the coupling partner, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

  • Phenylzinc bromide
  • (4-methoxyphenyl)zinc bromide
  • (2,4,6-trimethylphenyl)zinc bromide

Uniqueness: What sets (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide apart from similar compounds is the presence of the tetrafluoroethoxy group. This group can impart unique electronic properties to the compound, potentially enhancing its reactivity and selectivity in certain reactions. Additionally, the fluorine atoms can influence the physical properties of the resulting products, such as their stability and solubility.

Properties

Molecular Formula

C8H5BrF4OZn

Molecular Weight

338.4 g/mol

IUPAC Name

bromozinc(1+);1,1,2,2-tetrafluoroethoxybenzene

InChI

InChI=1S/C8H5F4O.BrH.Zn/c9-7(10)8(11,12)13-6-4-2-1-3-5-6;;/h1-4,7H;1H;/q-1;;+2/p-1

InChI Key

GVKHIVWLVJFZHL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)OC(C(F)F)(F)F.[Zn+]Br

Origin of Product

United States

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